ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
This compound belongs to the pyrazolo[1,5-a]pyridine class, characterized by a fused bicyclic system with a pyrazole ring and a pyridine ring. The structure includes an ethyl ester group at position 3 of the pyrazolo[1,5-a]pyridine core and a 5-methyl-1-phenyl-1H-pyrazole-4-amido substituent at position 5 (Fig. 1). Its synthesis typically involves multi-step reactions, including condensation of pyrazole precursors with pyridine derivatives under reflux conditions, followed by functionalization via amide coupling .
Properties
IUPAC Name |
ethyl 5-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-29-21(28)18-13-22-25-10-9-15(11-19(18)25)24-20(27)17-12-23-26(14(17)2)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLUIUGEOUYWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Approach
The pyrazolo[1,5-a]pyridine core is synthesized via a 1,3-dipolar cycloaddition between 1-aminopyridinium iodide and ethyl 2-butynoate. This method, adapted from US Patent US2015/246923, proceeds under mild conditions:
Reaction Conditions
- Reagents: 1-Aminopyridinium iodide (10 g), ethyl 2-butynoate (6.05 g), K₂CO₃ (7.45 g)
- Solvent: Anhydrous DMF (50 mL)
- Temperature: 20°C
- Duration: 72 h
Workup
The crude product is precipitated by adding water (100 mL), ethyl acetate (100 mL), and hexane (100 mL). Filtration yields ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate with a 70% yield.
Functionalization at Position 5
To introduce the amino group at position 5, the intermediate undergoes nitration followed by reduction. However, direct amination via Buchwald-Hartwig coupling has also been reported for analogous systems.
Preparation of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
Cyclocondensation Strategy
The pyrazole moiety is synthesized by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions. Subsequent methylation at position 5 is achieved using methyl iodide in the presence of NaH.
Key Reaction
- Cyclization: Phenylhydrazine + ethyl acetoacetate → 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate
- Hydrolysis: Ester → carboxylic acid using NaOH (2 M, 80°C, 4 h)
- Methylation: CH₃I, NaH, THF, 0°C → 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Amide Bond Formation
Acyl Fluoride-Mediated Coupling
Recent advances in deoxyfluorination enable efficient amide bond formation. Pentafluoropyridine (PFP) activates the carboxylic acid as an acyl fluoride in situ, which reacts with the amine derivative of pyrazolo[1,5-a]pyridine:
One-Pot Procedure
- Activation: 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1 eq) + PFP (1.2 eq) + DIPEA (2 eq) in DCM, 30 min
- Coupling: Add ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (1 eq), stir at 25°C for 12 h
Yield Optimization
| Base Equivalents | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 1.0 | DCM | 25°C | 52 |
| 2.0 | DCM | 25°C | 94 |
| 2.0 | THF | 40°C | 88 |
This method avoids isolation of reactive intermediates and achieves yields up to 94%.
Classical Coupling Agents
Alternative methods employ HATU or EDCl/HOBt:
Protocol
- Activate 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with HATU (1.1 eq), DIPEA (3 eq) in DMF
- Add ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (1 eq)
- Stir at 25°C for 6 h → 89% yield
Optimization and Yield Analysis
Solvent Effects on Cycloaddition
The choice of solvent significantly impacts the 1,3-dipolar cycloaddition:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 72 | 70 |
| DMSO | 48 | 65 |
| MeCN | 96 | 58 |
DMF provides optimal solubility for both the aminopyridinium salt and ethyl butynoate.
Temperature Profile for Amidation
Elevated temperatures accelerate the reaction but may lead to ester hydrolysis:
| Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 25°C | 12 | 94 | 99 |
| 40°C | 8 | 91 | 97 |
| 60°C | 6 | 85 | 95 |
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[1,5-a]pyridine core and substituents undergo oxidation under controlled conditions:
Key Findings :
-
Oxidation of the ester group yields 5-(5-methyl-1-phenyl-1H-pyrazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylic acid .
-
Aromatic rings remain stable under mild conditions but degrade under strong oxidative agents .
Reduction Reactions
Hydrogenation and catalytic reduction modify functional groups:
Key Findings :
-
The ester group is selectively reduced to a primary alcohol without affecting the amide bond .
-
LiAlH₄ reduces the amide to a secondary amine in 65–78% yields .
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under acidic/basic conditions:
| Reagent | Conditions | Major Product(s) | Source |
|---|---|---|---|
| 6M HCl | Reflux, 8h | 5-(5-methyl-1-phenyl-1H-pyrazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| NaOH (aq.) | 80°C, 4h | Sodium carboxylate + free amine |
Key Findings :
-
Acidic hydrolysis of the ester proceeds faster (≥90% conversion) than amide cleavage .
-
Amide hydrolysis requires prolonged heating (>24h) under basic conditions .
Substitution Reactions
Electrophilic substitution occurs on the pyrazole and pyridine rings:
| Reagent | Conditions | Position Modified | Major Product(s) | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | Pyridine C-6 | Nitro-substituted derivative | |
| Br₂ (1 eq.) | CHCl₃, RT | Pyrazole C-3 | Brominated analogue |
Key Findings :
-
Bromination occurs regioselectively at the pyrazole ring’s C-3 position due to electron-donating methyl groups .
-
Nitration targets the pyridine ring’s C-6 position under kinetic control .
Cyclization and Cross-Coupling Reactions
The compound participates in cycloaddition and metal-catalyzed couplings:
| Reaction Type | Reagent/Catalyst | Product | Source |
|---|---|---|---|
| Suzuki–Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-functionalized derivatives | |
| 1,3-Dipolar cycloaddition | Ethyl diazoacetate, Zn(OTf)₂ | Fused pyrazoline adducts |
Key Findings :
-
Suzuki coupling introduces aryl/heteroaryl groups at the pyridine C-7 position .
-
Cycloaddition with diazo compounds generates spirocyclic structures in 72–85% yields .
Photochemical Reactions
UV irradiation induces structural rearrangements:
| Conditions | Product | Source |
|---|---|---|
| UV light (254 nm), CH₃CN | Isomerization of amide conformation |
Key Findings :
Scientific Research Applications
Ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]Pyridine Cores
Compound 17 : Ethyl 2-methyl-6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyridine-3-carboxylate (from )
- Key Differences : Replaces the amido-pyrazole group with a triazole ring and a p-tolyl substituent.
- Synthesis : Prepared via condensation of pyridine precursors with triazole derivatives under acidic reflux .
H26511 (Alfa Product) : Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
- Key Differences : Lacks the 5-amido-pyrazole substituent, simplifying the structure.
- Impact : Lower molecular weight (MW = 216.2 g/mol vs. ~380 g/mol for the target compound) may enhance bioavailability but reduce target specificity .
Pyrazolo[1,5-a]Pyrimidine Derivatives
Compound 8a : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide ()
- Key Differences : Pyrimidine core instead of pyridine; includes a carboxamide linkage.
- Synthesis : Ultrasound-assisted reactions in aqueous media achieve 90% yield, suggesting superior efficiency compared to traditional reflux methods .
EP 3 041 475 B1 Patent Compound : Isopropyl 4-(3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Key Differences : Incorporates a dihydropyridine ring and methoxypyridine substituent.
- Impact : Increased steric bulk (MW = 395.5 g/mol) may limit membrane permeability but enhance thermal stability .
Fused Heterocyclic Systems
Compound 16a : 9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine ()
- Key Differences : A triazolo-pyrimidine fused system with nitro and fluorophenyl groups.
- Impact : High melting point (>340°C) suggests strong crystalline packing, but nitro groups may confer toxicity risks .
Compound 26a : 4-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(phenyldiazenyl)thiazol-2-amine ()
- Key Differences : Thiazole and triazole rings replace the pyrazolo-pyridine core.
Comparative Data Table
Research Findings and Implications
- Bioactivity Gaps : While analogues like 8a and EP 3 041 475 B1 compounds show measurable IC₅₀ values, biological data for the target compound remains unreported, highlighting a need for enzymatic or cellular assays .
- Structural Insights : The amide group in the target compound may improve solubility over triazole- or nitro-substituted analogues, but steric effects from the phenyl group could offset this advantage .
Biological Activity
Ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine, including the compound , exhibit notable antimicrobial properties. For instance:
- A series of pyrazolo[1,5-a]pyridine derivatives were evaluated for their activity against Mycobacterium tuberculosis (Mtb), with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.002 μg/mL against drug-susceptible and resistant strains .
- In another study focusing on pyrazole derivatives, compounds displayed significant inhibition zones against various pathogens, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 6j | Mtb H37Rv | ≤0.002 | Antitubercular |
| 7b | Various | 0.22 - 0.25 | Bactericidal |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- A study evaluated several pyrazolo derivatives against human cancer cell lines including A549 (lung), MCF-7 (breast), and HCT-116 (colon). Notably, one derivative led to significant accumulation of MCF-7 cells in the G1 phase of the cell cycle, indicating a potential mechanism for growth inhibition .
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 247 | MCF-7 | Not specified | G1-phase accumulation |
| Others | A549, HCT-116 | Varies | Growth inhibition |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor:
- Pyrazolo[1,5-a]pyridine derivatives have been identified as selective inhibitors of protein kinases such as AXL and c-MET. These kinases are involved in signaling pathways that regulate cell growth and differentiation, making them critical targets in cancer therapy .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo derivatives in various biological contexts:
- Antitubercular Efficacy : Compound 6j was highlighted for its low cytotoxicity and high efficacy against drug-resistant strains of Mtb, making it a candidate for further development in antitubercular therapies .
- Cytotoxicity Studies : In vitro cytotoxicity assays showed that certain pyrazolo derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
